3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide
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Overview
Description
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide can be achieved through a multi-step process involving the following key steps:
Formation of Isoindoloquinazoline Core: This involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux.
Introduction of Thiazole Moiety: The thiazole ring can be introduced through a palladium-catalyzed one-pot three-component cascade reaction of 2-aminobenzamides with 2-bromobenzaldehydes and carbon monoxide under atmospheric pressure.
Final Coupling: The final step involves coupling the isoindoloquinazoline core with the thiazole moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may yield partially or fully reduced isoindoloquinazoline derivatives.
Scientific Research Applications
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential as an anticancer, antimicrobial, and anti-inflammatory agent is being explored.
Biological Studies: It is used in studying the biological pathways and mechanisms involved in various diseases.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in disease pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
- 6-(3-hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Uniqueness
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of isoindoloquinazoline and thiazole moieties makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21N5O4S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C24H21N5O4S/c1-25-20(31)12-14-13-34-24(26-14)27-19(30)10-11-28-21-15-6-2-3-7-16(15)23(33)29(21)18-9-5-4-8-17(18)22(28)32/h2-9,13,21H,10-12H2,1H3,(H,25,31)(H,26,27,30) |
InChI Key |
FLAPZIOMPUDQCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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